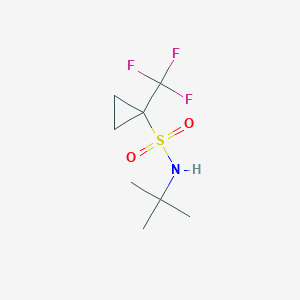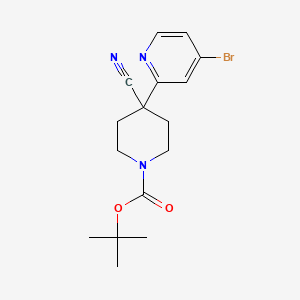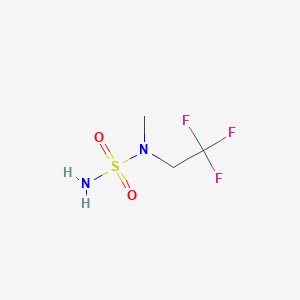
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoroethyl group attached to a sulfamide moiety, which imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide typically involves the reaction of N-methylsulfamide with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have diverse applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The sulfamide moiety can form hydrogen bonds with proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2,2,2-Trifluoroethylamine
- N-(2,2,2-Trifluoroethyl)-1-propanamine hydrochloride
Uniqueness
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide stands out due to its unique combination of a trifluoroethyl group and a sulfamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
1179101-90-6 |
|---|---|
Molekularformel |
C3H7F3N2O2S |
Molekulargewicht |
192.16 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C3H7F3N2O2S/c1-8(11(7,9)10)2-3(4,5)6/h2H2,1H3,(H2,7,9,10) |
InChI-Schlüssel |
YWJQBLHCEFWSDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(F)(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


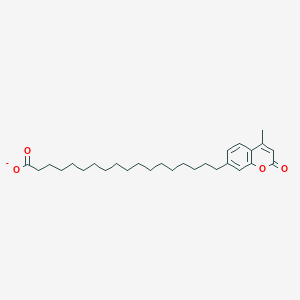

![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
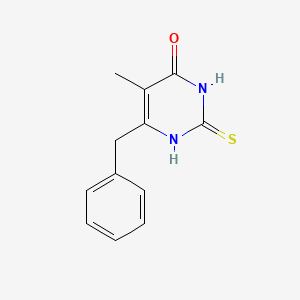
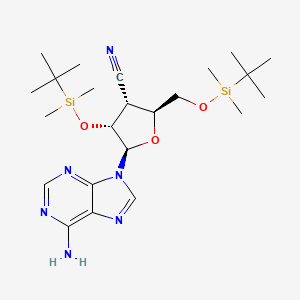
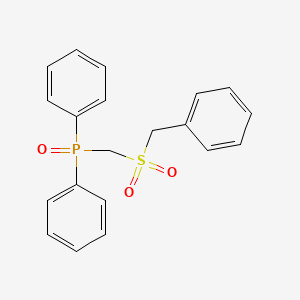
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
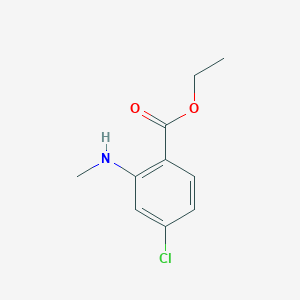
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)

